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molecular formula C9H16N2 B8567006 1,2,3,4,6,7,8,10A-octahydropyrimido[1,2-a]azepine CAS No. 484065-31-8

1,2,3,4,6,7,8,10A-octahydropyrimido[1,2-a]azepine

Cat. No. B8567006
M. Wt: 152.24 g/mol
InChI Key: BGNORAQHPDCDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04525540

Procedure details

A mixture of 4,5-dibromomethyl-1,3-dioxolan-2-one (2.07 g, 7.6 mmole) and 1,8-diazabicyclo[5.4.0]undec-5-ene (2.26 ml, 15.2 mmole) in CH2Cl2 (20 ml) was stirred at 20° C. for 5 h, then anhydrous ethanol (5.0 ml, 85 mmole) was added, and the resulting mixture was stirred at 20° C. for 10 h. Flash chromatography (ethyl ether-hexane eluent) of the reaction mixture yielded 3,3-diethoxy-2-butanone as a colorless liquid (110 mg, 10%): IR (AgCl) 2965, 1722, 1350, 1253, 1133, 1050, 954 cm-1 ; 'H NMR (CDCl3) 1.23 (m, 9 H), 2.28 (s, 3 H), 3.50(q, J=7.5 Hz, 4 H).
Name
4,5-dibromomethyl-1,3-dioxolan-2-one
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
ethyl ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[CH:7]([CH2:8]Br)[O:6][C:5](=O)[O:4]1.N12CCCNC1C=CCC[CH2:12]2.[CH2:22]([OH:24])[CH3:23].C(OCC)C.CCCCCC>C(Cl)Cl>[CH2:7]([O:6][C:5]([O:4][CH2:3][CH3:2])([CH3:12])[C:22](=[O:24])[CH3:23])[CH3:8] |f:3.4|

Inputs

Step One
Name
4,5-dibromomethyl-1,3-dioxolan-2-one
Quantity
2.07 g
Type
reactant
Smiles
BrCC1OC(OC1CBr)=O
Name
Quantity
2.26 mL
Type
reactant
Smiles
N12CCCC=CC2NCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
ethyl ether hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 20° C. for 10 h
Duration
10 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(C(C)=O)(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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